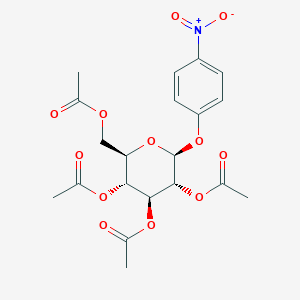

beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate

Beschreibung

β-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate (CAS: Not explicitly provided in evidence; structurally related to 4-nitrophenyl α/β-D-glucopyranoside tetraacetates) is a synthetic glycoside derivative featuring a β-D-glucopyranose core with acetyl protection at the 2,3,4,6-hydroxyl positions and a 4-nitrophenyl aglycone. This compound is widely utilized in enzymology as a chromogenic substrate for β-glucosidases due to the 4-nitrophenyl group, which releases yellow 4-nitrophenol upon enzymatic hydrolysis, enabling quantitative activity measurements . The acetyl groups enhance solubility in organic solvents and stabilize the glycosidic bond during synthetic procedures .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUISCKWILNFIL-OUUBHVDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5987-78-0 | |

| Record name | beta-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005987780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Wirkmechanismus

Target of Action

The primary target of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is the enzyme beta-D-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the hydrolysis of glycosidic bonds in beta-D-glucosides .

Mode of Action

The compound acts as a substrate for beta-D-glucosidase . Upon interaction with the enzyme, it undergoes hydrolysis, resulting in the release of p-nitrophenol and acetyl-beta-D-glucopyranoside . The release of p-nitrophenol, a chromogenic product, allows for the measurement of enzyme activity .

Biochemical Pathways

The hydrolysis of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside by beta-D-glucosidase is part of the broader carbohydrate metabolism pathway . This process contributes to the breakdown and utilization of complex carbohydrates, impacting energy production and other downstream metabolic processes .

Pharmacokinetics

As a substrate for enzymatic reactions, its bioavailability would largely depend on the presence and activity of beta-d-glucosidase in the system .

Result of Action

The hydrolysis of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside by beta-D-glucosidase results in the release of p-nitrophenol, a chromogenic product, and acetyl-beta-D-glucopyranoside . This reaction can be used to measure the activity of beta-D-glucosidase, providing insights into carbohydrate metabolism .

Action Environment

The action, efficacy, and stability of p-Nitrophenyl-2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside would be influenced by various environmental factors, including pH, temperature, and the presence of other molecules that may interact with the compound or the enzyme . .

Biochemische Analyse

Biochemical Properties

The compound is known to act as a substrate for the enzyme beta-glucosidase. This enzyme cleaves the glycosidic bond in the compound, releasing glucose and 4-nitrophenol. The interaction between the compound and beta-glucosidase is a key step in certain metabolic pathways.

Cellular Effects

The compound’s effects on cells are primarily related to its role as a substrate for beta-glucosidase. The cleavage of the compound can influence cellular metabolism by contributing to the pool of free glucose within the cell.

Molecular Mechanism

The compound’s effects at the molecular level are largely due to its interaction with beta-glucosidase. The enzyme cleaves the glycosidic bond in the compound, releasing glucose and 4-nitrophenol. This reaction can influence gene expression and enzyme activity within the cell.

Temporal Effects in Laboratory Settings

It is known that the compound can be stably stored and used in biochemical assays.

Biologische Aktivität

β-D-Glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate (CAS Number: 2747768) is a glycoside compound that serves as a chromogenic substrate for β-glucosidase enzymes. This compound is particularly significant in biochemical assays and research due to its ability to undergo hydrolysis, resulting in the release of 4-nitrophenol, which can be quantified spectrophotometrically. Understanding the biological activity of this compound is crucial for its applications in enzymology and microbiology.

- Molecular Formula : C20H23NO12

- Molecular Weight : 423.4 g/mol

- Solubility : Soluble in water and organic solvents

- Stability : Stable under recommended storage conditions (below -10°C) for over ten years .

Enzymatic Hydrolysis

The primary biological activity of β-D-glucopyranoside, 4-nitrophenyl, 2,3,4,6-tetraacetate is its role as a substrate for β-glucosidase enzymes. These enzymes catalyze the hydrolysis of glycosidic bonds, facilitating the conversion of complex carbohydrates into simpler sugars. The hydrolysis of this compound releases 4-nitrophenol, which can be measured at a wavelength of 405 nm:

This reaction is widely used in enzyme assays to determine β-glucosidase activity in various biological samples .

Case Studies and Applications

-

Enzyme Activity Assays :

- A study demonstrated the use of this compound in measuring β-glucosidase activity in microbial cultures. The assay was sensitive and allowed for the detection of enzyme activity even at low concentrations .

- Another research article highlighted its application in evaluating the enzymatic properties of β-glucosidases from different bacterial strains. The study found that varying conditions significantly influenced enzyme kinetics and substrate specificity .

- Microbial Metabolism :

- Pharmaceutical Applications :

Data Table: Summary of Research Findings

Wissenschaftliche Forschungsanwendungen

Glycobiology

Beta-D-glucopyranoside derivatives are crucial in glycobiology for studying glycosylation processes. The compound serves as a substrate for various glycosidases, allowing researchers to investigate enzyme kinetics and substrate specificity.

Enzyme Activity Assays

The nitrophenyl group provides a chromogenic indicator that allows for the quantification of enzymatic activity. When hydrolyzed by glycosidases, the release of p-nitrophenol can be measured spectrophotometrically, making it a valuable tool for enzyme assays in proteomics and biochemistry.

| Enzyme | Substrate | Assay Type |

|---|---|---|

| α-Glucosidase | p-Nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Kinetic analysis |

| β-Galactosidase | p-Nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Enzyme inhibition studies |

| β-Glucosidase | p-Nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Substrate specificity |

Synthesis of Glycoconjugates

The compound is also utilized in the synthesis of glycoconjugates. By acting as a glycosyl donor in glycosylation reactions, it facilitates the formation of complex carbohydrates that can be used in drug development and vaccine production.

Drug Delivery Systems

Research has indicated potential applications in drug delivery systems where glucopyranosides can enhance the solubility and bioavailability of therapeutic agents. The acetyl groups can be modified to control the release rates of drugs.

Case Study 1: Enzymatic Characterization

A study published in Biochemistry demonstrated the use of p-nitrophenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside to characterize the activity of β-glucosidase from Aspergillus niger. The researchers measured reaction rates and determined kinetic parameters using this substrate.

Case Study 2: Glycoconjugate Synthesis

In an article from Journal of Organic Chemistry, researchers synthesized a series of glycoproteins using p-nitrophenyl derivatives as glycosyl donors. This work highlighted the compound's utility in producing biologically relevant glycoconjugates for immunological studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Nitrophenyl Derivatives

(a) 2-Chloro-4-Nitrophenyl-2,3,4,6-Tetra-O-Acetyl-β-D-Glucopyranoside

- Structural Difference : Incorporates a chlorine atom at the 2-position of the nitrophenyl group.

- This compound is preferred in high-sensitivity assays for β-glucosidases .

- Applications : Used in drug discovery to study enzyme inhibition kinetics .

(b) 4-Nitrophenyl-β-D-Thioglucopyranoside

- Structural Difference : Replaces the oxygen in the glycosidic bond with sulfur.

- Functional Impact : Thioglycosides are resistant to acid hydrolysis but remain susceptible to enzymatic cleavage. This property makes them valuable in studying enzyme specificity and designing prodrugs .

- Molecular Weight : 317.32 g/mol (vs. ~469.40 g/mol for acetylated nitrophenyl glucosides) .

Aryl-Substituted Glucopyranosides

(a) 4-Methoxyphenyl 2,3,4,6-Tetra-O-Acetyl-β-D-Glucopyranoside (MG105)

- Structural Difference : Substitutes the nitro group with a methoxy (-OCH₃) group.

- Functional Impact: The electron-donating methoxy group reduces the aglycone's leaving group ability, making it less reactive in enzymatic assays. This derivative is primarily used in antioxidant studies or as an intermediate in polyphenolic glycoside synthesis .

- Yield : Synthesized in high yields (>90%) via similar glycosylation and acetylation protocols .

(b) 4-Hydroxyphenyl-β-D-Glucopyranoside-2,3,4,6-Tetraacetate (CAS: 6129-66-4)

- Structural Difference : Features a hydroxyl group instead of nitro on the phenyl ring.

- Functional Impact : Lacks chromogenic properties but is valued in cosmetic and pharmaceutical research for its antioxidant activity. The acetyl groups improve skin permeability in topical formulations .

- Molecular Weight : 440.4 g/mol .

Carbohydrate-Modified Analogs

(a) 1-Thio-β-D-Glucose 2,3,4,6-Tetraacetate

- Structural Difference : Replaces the glycosidic oxygen with sulfur and modifies the aglycone.

- Functional Impact: Demonstrates anticancer and antiviral activity by disrupting cellular redox balance.

- Applications : Investigated in synergistic therapies with other anticancer drugs .

(b) 2,3,4,6-Tetra-O-Acetyl-D-Mannopyranose

Comparative Data Table

Vorbereitungsmethoden

Zinc Oxide-Catalyzed Glycosylation

A patented method for synthesizing octyl-β-D-glucopyranoside provides a foundational framework for adapting to the 4-nitrophenyl derivative. The process involves:

-

Reaction Setup : Mixing 2,3,4,6-tetra-acetyl bromo-glucose with 4-nitrophenol and zinc oxide in ethyl acetate.

-

Reflux Conditions : Heating to reflux for 20 hours, monitored by TLC (hexane/acetone 3:7).

-

Workup : Neutralization with sodium carbonate, followed by solvent evaporation and recrystallization from methanol/water.

Key Parameters :

-

Molar Ratio : A 1.2:1 excess of 2,3,4,6-tetra-acetyl bromo-glucose to 4-nitrophenol improves yield.

-

Catalyst : Zinc oxide facilitates bromide displacement while minimizing acetyl migration.

-

Yield : The patent reports 65% yield for the octyl analog, suggesting comparable efficiency for the 4-nitrophenyl variant under optimized conditions.

Lewis Acid-Catalyzed Methods

Lewis acids like boron trifluoride etherate (BF₃·Et₂O) are widely used for glycosylation. The protocol involves:

-

Glycosyl Donor Activation : 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose reacts with 4-nitrophenol in dichloromethane.

-

Catalysis : BF₃·Et₂O (0.5 equiv) at 0–4°C for 6 hours.

-

Purification : Column chromatography (silica gel, hexane/acetone 7:3) isolates the product.

Advantages :

-

Higher regioselectivity due to the stability of the oxocarbenium intermediate.

-

Compatibility with moisture-sensitive substrates.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Catalytic Efficiency

Comparative studies highlight:

-

Zinc Oxide : Non-toxic and cost-effective but requires prolonged reflux.

-

BF₃·Et₂O : Achieves faster reaction times (6 vs. 20 hours) but poses handling challenges due to corrosivity.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

-

NMR :

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Zinc Oxide | ZnO | Reflux | 20 | 65* | 95 |

| BF₃·Et₂O | BF₃ | 0–4°C | 6 | 70–75† | 98 |

*Reported for octyl analog; †Theoretical estimate for 4-nitrophenyl derivative.

Industrial-Scale Synthesis Considerations

Cost Efficiency

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.